molecular formula C7H11IO B2474162 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanol CAS No. 2242693-92-9

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanol

Cat. No. B2474162
CAS RN: 2242693-92-9
M. Wt: 238.068
InChI Key: LUBONPBGHUZFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide” is a chemical compound with the CAS Number: 2242694-00-2 . It has a molecular weight of 251.07 and its IUPAC name is 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetamide .


Molecular Structure Analysis

The InChI code for “2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide” is 1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10) . This indicates that the compound has a bicyclic structure with an iodine atom attached to one of the bridgehead carbons.


Chemical Reactions Analysis

There are several reactions that bicyclo[1.1.1]pentane derivatives can undergo. For instance, thiols can react with [1.1.1]propellane to give sulfur-substituted bicyclo[1.1.1]pentanes in radical reactions .

Scientific Research Applications

Future Directions

Bicyclo[1.1.1]pentane derivatives are being extensively investigated for their applications in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . Future research will likely continue to explore these and other potential applications.

Mechanism of Action

Target of Action

The primary target of 2-(3-Iodo-1-bicyclo[11It’s known that 1,3-disubstituted bicyclo[111]pentanes (BCPs), which this compound is a part of, represent an important class of bioisosteres with para-substituted aromatic rings . These bioisosteres are often used in drug discovery due to their unique three-dimensional structure .

Mode of Action

The exact mode of action of 2-(3-Iodo-1-bicyclo[11It’s known that bcps can be synthesized via a cooperative n-heterocyclic carbene (nhc) and iridium dual-catalyzed three-component reaction . This process involves radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals .

Biochemical Pathways

The specific biochemical pathways affected by 2-(3-Iodo-1-bicyclo[11The synthesis of bcps involves a radical multicomponent carboamination of [111]propellane , which could potentially affect various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(3-Iodo-1-bicyclo[11Bcps are generally known to offer high passive permeability, high water solubility, and improved metabolic stability , which could potentially impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 2-(3-Iodo-1-bicyclo[11Bcps are known to be high-value bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group , which suggests that they could have significant molecular and cellular effects.

properties

IUPAC Name

2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO/c8-7-3-6(4-7,5-7)1-2-9/h9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBONPBGHUZFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.